

Comparative Analysis of Mass Spectrometry for (5-Bromo-2-iodophenyl)methanol Characterization

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Compound of Interest

Compound Name: (5-Bromo-2-iodophenyl)methanol

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This guide provides a comparative analysis of mass spectrometry for the characterization of **(5-Bromo-2-iodophenyl)methanol**, a halogenated aromatic compound relevant in synthetic chemistry and drug discovery. It details the expected mass spectral data, outlines a suitable experimental protocol, and compares mass spectrometry with alternative analytical techniques, supported by illustrative diagrams.

Mass Spectrometry Analysis of (5-Bromo-2-iodophenyl)methanol

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). For **(5-Bromo-2-iodophenyl)methanol**, mass spectrometry provides critical information for its identification and structural confirmation.

Predicted Mass Spectral Data

Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in nearly equal abundance, the mass spectrum of **(5-Bromo-2-iodophenyl)methanol** is expected to exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. The

molecular weight of the compound is 312.93 g/mol .[1][2] The monoisotopic mass is approximately 311.86 g/mol .[3]

Below is a summary of the predicted key ions and their expected m/z values under Electron Ionization (EI) mass spectrometry.

Ion	Predicted m/z	Interpretation
[M] ⁺	312 / 314	Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom.
[M-H] ⁺	311 / 313	Loss of a hydrogen atom.
[M-OH] ⁺	295 / 297	Loss of the hydroxyl group.
[M-CH ₂ OH] ⁺	281 / 283	Loss of the hydroxymethyl group.
[M-Br] ⁺	233	Loss of the bromine atom.
[M-I] ⁺	185 / 187	Loss of the iodine atom.
[C ₇ H ₆ O] ⁺	106	Benzyl cation fragment.
[C ₆ H ₄] ⁺	76	Phenyl fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common and effective method for the analysis of **(5-Bromo-2-iodophenyl)methanol** is Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

1. Sample Preparation:

- Dissolve 1 mg of **(5-Bromo-2-iodophenyl)methanol** in 1 mL of a volatile organic solvent such as dichloromethane or methanol.
- Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

2. GC-MS System and Conditions:

- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Injector Temperature: 280°C.
- Injection Volume: 1 μ L.
- Split Ratio: 20:1.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 10°C/min.
 - Final hold: Hold at 280°C for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-500.

3. Data Analysis:

- The resulting total ion chromatogram (TIC) will show a peak corresponding to **(5-Bromo-2-iodophenyl)methanol**.
- The mass spectrum of this peak will be analyzed to identify the molecular ion and characteristic fragment ions, confirming the structure of the compound. The fragmentation

pattern serves as a molecular fingerprint.[6]

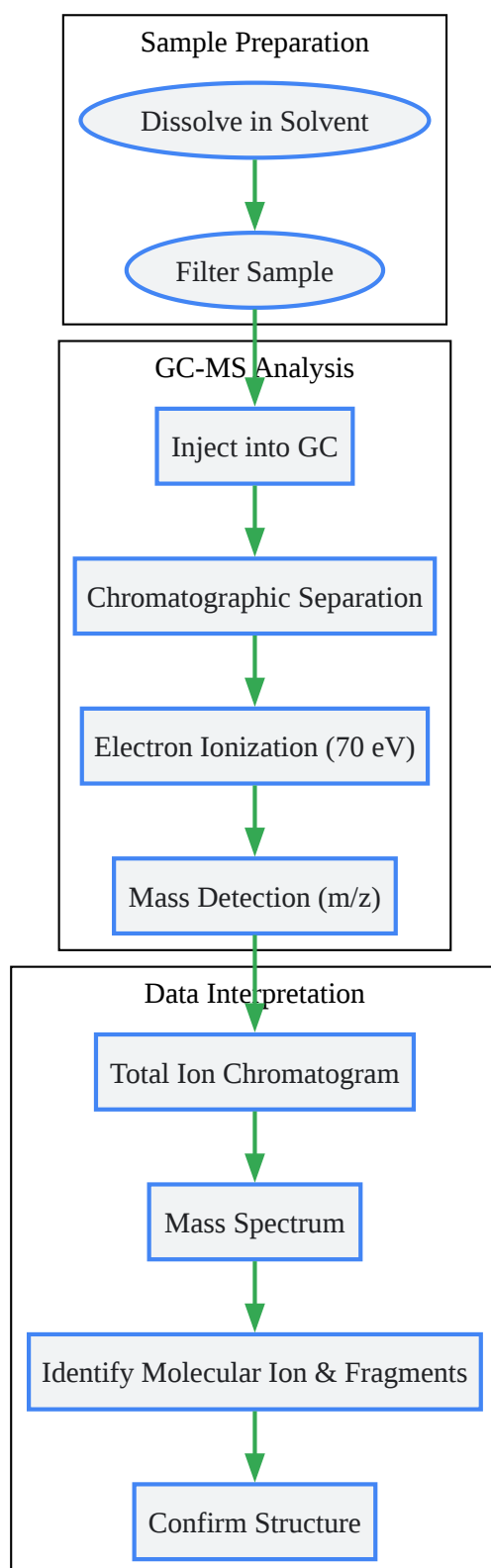
Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for molecular weight determination and structural elucidation, other techniques provide complementary information.

Technique	Information Provided	Advantages	Disadvantages
Mass Spectrometry (GC-MS, LC-MS)	Molecular weight, elemental composition (with high resolution), structural information from fragmentation.	High sensitivity, provides molecular weight, structural information, suitable for complex mixtures when coupled with chromatography.[4]	Destructive technique, may not be suitable for thermally labile compounds (GC-MS), ionization can be challenging for some molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.	Non-destructive, provides unambiguous structure elucidation, quantitative analysis is straightforward.	Lower sensitivity compared to MS, requires larger sample amounts, complex spectra can be difficult to interpret.
Infrared (IR) Spectroscopy	Presence of specific functional groups (e.g., O-H, C-Br, C-I).	Non-destructive, fast, provides information about functional groups.	Provides limited information about the overall molecular structure, not suitable for complex mixtures.
Elemental Analysis	Percentage composition of elements (C, H, N, S, halogens).	Provides the empirical formula.	Destructive, requires pure sample, does not provide structural information.

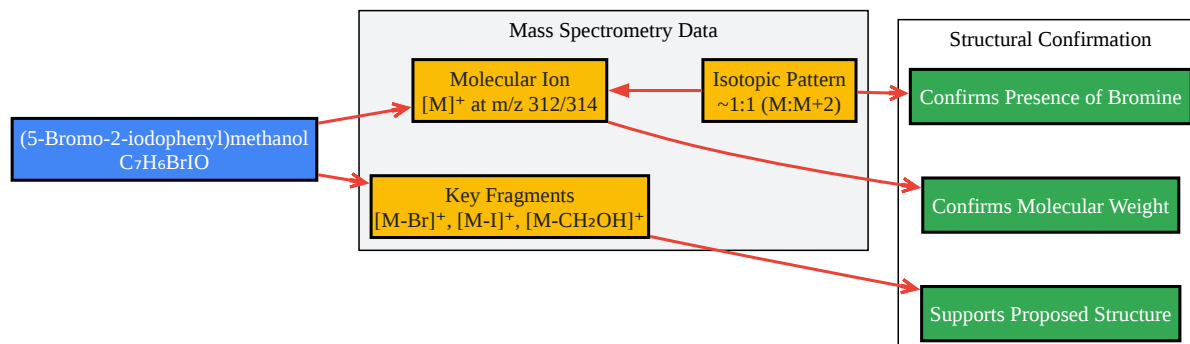
Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the mass spectrometry analysis and the logical process of spectral interpretation for structural confirmation.



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Caption: Experimental workflow for GC-MS analysis of **(5-Bromo-2-iodophenyl)methanol**.



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Caption: Logical relationship for structural confirmation via mass spectrometry.

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